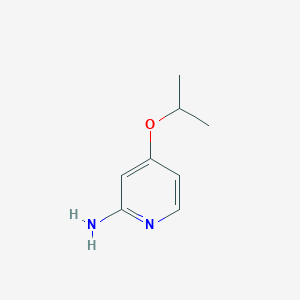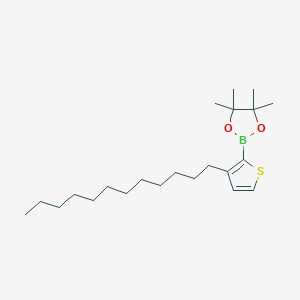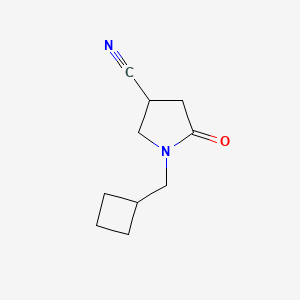
2,3-Dibromoisonicotinaldehyde
Descripción general
Descripción
2,3-Dibromoisonicotinaldehyde is an organic chemical compound with the molecular formula C6H3Br2NO . It has a molecular weight of 264.9 g/mol.
Physical And Chemical Properties Analysis
2,3-Dibromoisonicotinaldehyde has a molecular weight of 264.9 g/mol . Other physical and chemical properties are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación
1. Biological Production and Utilization
2,3-Dibromoisonicotinaldehyde may not be directly mentioned, but its structural relatives play a significant role in various biological and chemical processes. For instance, 2,3-butanediol (2,3-BDL), a structurally similar compound, is important for a variety of chemical feedstocks and liquid fuels, derived from the bioconversion of natural resources. It is used in the formation of methyl ethyl ketone by dehydration, which can be a liquid fuel additive (Syu, 2001).
2. Crosslinking and Enzyme Immobilization
Glutaraldehyde, another related compound, is widely used in the design of biocatalysts. It's a powerful crosslinker capable of reacting with itself, offering potential for enzyme immobilization and stabilization (Barbosa et al., 2014).
3. Synthesis and Chemical Reactions
In the field of chemical synthesis, the compound plays a role in the creation of various products. A method for the synthesis of 2,2,2-tribromoethanols from aldehydes demonstrates the versatility of these brominated compounds in chemical reactions (MukaiyamaTeruaki et al., 1981).
4. Halogen Bonding in Crystalline Structures
N,N'-Dibromohydantoins, similar in structure to 2,3-dibromoisonicotinaldehyde, have been used as halogen bond donors in crystalline structures. This demonstrates the compound's potential role in the formation of unique molecular structures and interactions (Nicolas et al., 2016).
5. Astrobiology and Space Research
In astrobiology and space research, the formation of complex molecules like glycolaldehyde and ethylene glycol through surface hydrogenation of CO molecules is of significant interest. These processes, akin to the reactions involving brominated aldehydes, offer insights into molecular formation under interstellar conditions (Fedoseev et al., 2015).
6. Synthesis of Enantiopure Compounds
The synthesis of enantiopure 5-bromo-1,2-oxazepines, starting from carbohydrate-derived 1,2-oxazines, showcases the utility of brominated compounds in synthesizing highly specific and pure molecular structures (Al-Harrasi et al., 2010).
Propiedades
IUPAC Name |
2,3-dibromopyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO/c7-5-4(3-10)1-2-9-6(5)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUWFIHVDMLWPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromoisonicotinaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidin-2-one](/img/structure/B1427166.png)




